molecular formula C10H15Br2N B008325 (S)-2-bromo-N-(1-phenylethyl)ethanamine hydrobromide CAS No. 100596-36-9

(S)-2-bromo-N-(1-phenylethyl)ethanamine hydrobromide

Cat. No.: B008325
CAS No.: 100596-36-9
M. Wt: 309.04 g/mol
InChI Key: COXLNWYFVXMNNR-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoctamine is a drug that possesses sedative and anxiolytic properties. It is marketed under the trade name Tacitin by Ciba-Geigy. Unlike most sedative drugs, benzoctamine does not produce respiratory depression in clinical trials but rather stimulates the respiratory system. This makes it a safer alternative to other sedative and anxiolytic drugs such as benzodiazepines like diazepam .

Properties

CAS No.

100596-36-9

Molecular Formula

C10H15Br2N

Molecular Weight

309.04 g/mol

IUPAC Name

(1S)-N-(2-bromoethyl)-1-phenylethanamine;hydrobromide

InChI

InChI=1S/C10H14BrN.BrH/c1-9(12-8-7-11)10-5-3-2-4-6-10;/h2-6,9,12H,7-8H2,1H3;1H/t9-;/m0./s1

InChI Key

COXLNWYFVXMNNR-FVGYRXGTSA-N

SMILES

CC(C1=CC=CC=C1)NCCBr.Br

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NCCBr.Br

Canonical SMILES

CC(C1=CC=CC=C1)NCCBr.Br

Synonyms

(2-BROMO-ETHYL)-(1-PHENYL-ETHYL)-AMINE HBR

Origin of Product

United States

Preparation Methods

The synthesis of benzoctamine involves several steps. One common synthetic route includes the reaction of N-methyl-9,10-ethanoanthracene-9(10H)-methanamine with appropriate reagents under controlled conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Benzoctamine undergoes various chemical reactions, including:

    Oxidation: Benzoctamine can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the structure of benzoctamine.

    Substitution: Benzoctamine can undergo substitution reactions where certain functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

Benzoctamine has a wide range of scientific research applications:

Mechanism of Action

The exact mechanism by which benzoctamine reduces anxiety and produces sedation is not fully understood. it has been found to increase serotonin levels in the forebrain, which may mediate its anxiolytic effects similar to those of serotonin selective reuptake inhibitors. Benzoctamine also has antagonistic effects on epinephrine and norepinephrine, contributing to its pharmacologic and behavioral effects .

Comparison with Similar Compounds

Benzoctamine belongs to the class of compounds called dibenzobicyclo-octadienes. It is a tetracyclic compound, consisting of four rings in a three-dimensional configuration. It is structurally similar to the tetracyclic antidepressant maprotiline, differing only in the length of their side chain. Unlike benzodiazepines such as diazepam, benzoctamine does not cause respiratory depression, making it a safer alternative .

Similar Compounds

  • Maprotiline
  • Diazepam
  • Chlordiazepoxide

Benzoctamine’s unique property of stimulating the respiratory system while providing anxiolytic and sedative effects sets it apart from other similar compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.